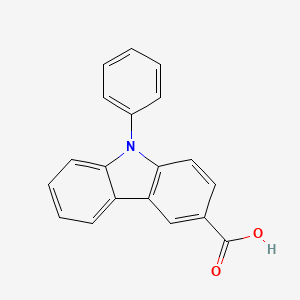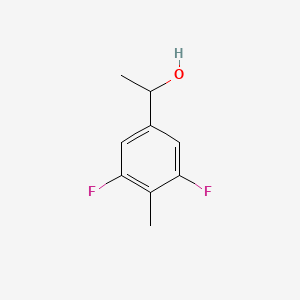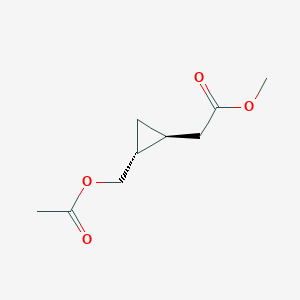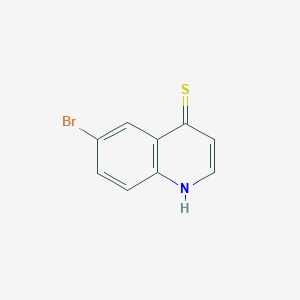
6-Bromoquinoline-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromoquinoline-4-thiol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound has a molecular formula of C9H6BrNS and a molecular weight of 240.12 g/mol . It is characterized by the presence of a bromine atom at the 6th position and a thiol group at the 4th position on the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoquinoline-4-thiol typically involves the bromination of quinoline derivatives followed by the introduction of the thiol group. One common method involves the use of 4-bromaniline, ethyl propiolate, and phosphorus trichloride as starting materials. The reaction proceeds through a three-step process to yield the target compound . Another method involves the bromination of cyano- and methoxy-1,2,3,4-tetrahydroquinoline derivatives, followed by functionalization to introduce the thiol group .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly solvents and catalysts, such as ionic liquids and microwave irradiation, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromoquinoline-4-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 6th position can be substituted by nucleophiles such as thiols, leading to the formation of substituted quinoline derivatives.
Oxidation and Reduction: The thiol group can undergo oxidation to form disulfides or reduction to form the corresponding thiolate anion.
Electrophilic Substitution: The quinoline ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride in N,N-dimethylformamide (DMF) is commonly used for thiol substitution reactions.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.
Electrophilic Substitution: Acidic conditions and electrophilic reagents such as halogens can be used for electrophilic substitution on the quinoline ring.
Major Products Formed
Substituted Quinoline Derivatives: Formed through nucleophilic substitution reactions.
Disulfides: Formed through the oxidation of the thiol group.
Functionalized Quinoline Compounds: Formed through electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
6-Bromoquinoline-4-thiol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Bromoquinoline-4-thiol involves its interaction with molecular targets and pathways in biological systems. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function . Additionally, the quinoline ring can interact with nucleic acids and enzymes, affecting various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoquinoline: Lacks the thiol group but shares the bromine
Propiedades
IUPAC Name |
6-bromo-1H-quinoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUSSFOFROBFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=S)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
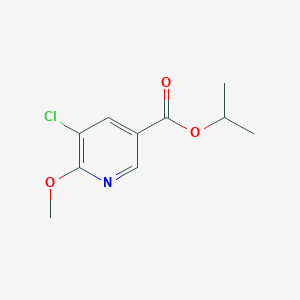
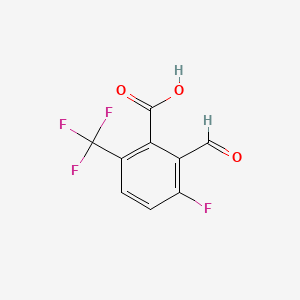
![[1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride](/img/structure/B14026674.png)
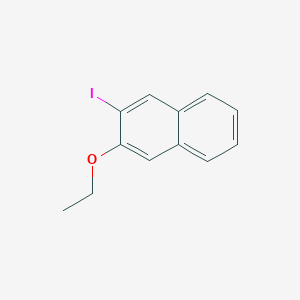
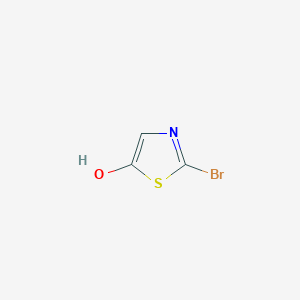

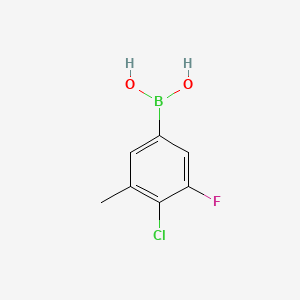

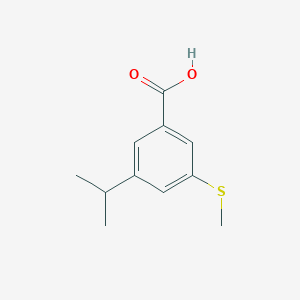
![Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B14026700.png)
